molecular formula C12H9ClN2O3S3 B2860296 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide CAS No. 899245-06-8

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B2860296
CAS No.: 899245-06-8
M. Wt: 360.85
InChI Key: LEQYALRLTWKGIY-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Scientific Research Applications

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

Future Directions

The future directions for research on “5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the formation of dihydrofolate, a crucial component for bacterial dna growth and cell division . This suggests that the compound might interact with its targets, leading to the inhibition of essential biochemical processes.

Biochemical Pathways

Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might interfere with the folate synthesis pathway, thereby inhibiting bacterial growth.

Result of Action

Based on the reported anti-tubercular activity of similar benzothiazole derivatives , it can be inferred that the compound might inhibit bacterial growth by interfering with essential biochemical processes.

Action Environment

It is known that factors such as ph can influence the rate of reactions involving similar compounds

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Similar benzothiazole derivatives have shown anti-cancer activity against various cancer cell lines .

Molecular Mechanism

The exact molecular mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting potential binding interactions with biomolecules and changes in gene expression.

Preparation Methods

The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the thiophene ring: This can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate and elemental sulfur.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Comparison with Similar Compounds

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.

Properties

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S3/c1-18-7-2-3-8-9(6-7)19-12(14-8)15-21(16,17)11-5-4-10(13)20-11/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYALRLTWKGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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